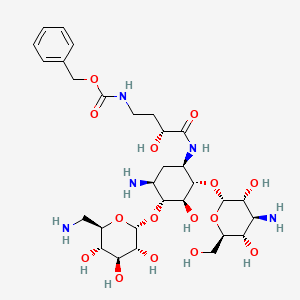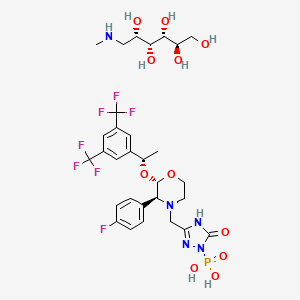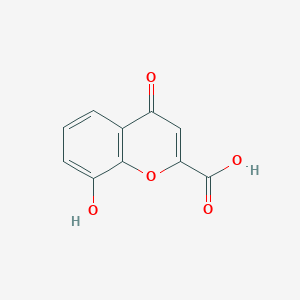
8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid, also known as Chromocarb or Chromone-2-carboxylic acid, is a compound with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol . This compound is part of the chromone family, which is known for its diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of salicylic acid derivatives with acetic anhydride in the presence of a catalyst, followed by hydrolysis to yield the desired product . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of monoamine oxidase A and B, enzymes involved in the metabolism of neurotransmitters . Additionally, it functions as a tyrosine phosphatase 1B inhibitor, which plays a role in regulating insulin signaling and glucose metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- Chromone-3-carboxylic acid
- 4-Hydroxy-2-quinolones
- Umbelliferone
Uniqueness
Compared to similar compounds, 8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C10H6O5 |
|---|---|
Peso molecular |
206.15 g/mol |
Nombre IUPAC |
8-hydroxy-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H6O5/c11-6-3-1-2-5-7(12)4-8(10(13)14)15-9(5)6/h1-4,11H,(H,13,14) |
Clave InChI |
PBTLYGAOVARIMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)OC(=CC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



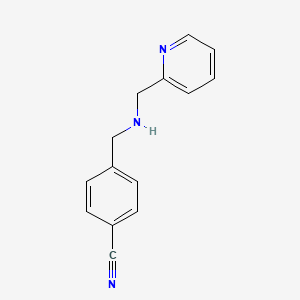
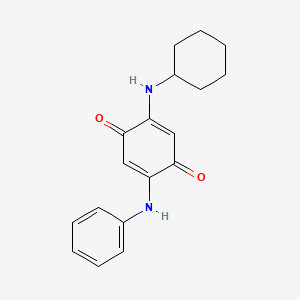
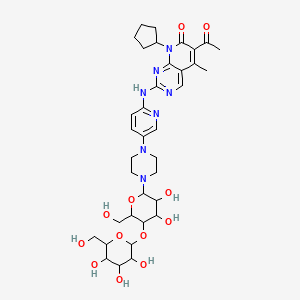
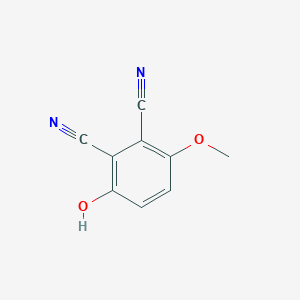
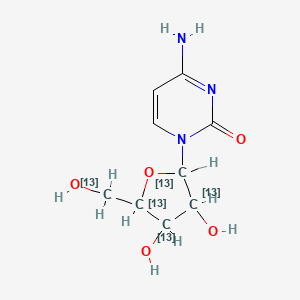
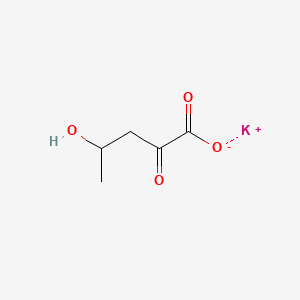
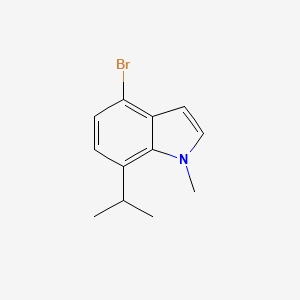
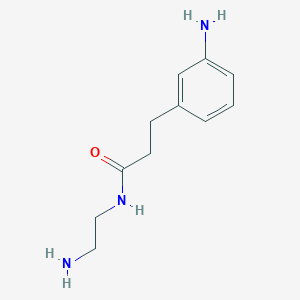
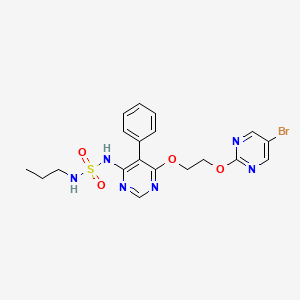
![5,7-Dioxaspiro[2.5]octan-6-one](/img/structure/B13859232.png)
